![molecular formula C5H4BrF2N3O2 B14922621 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole](/img/structure/B14922621.png)
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
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Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine, difluoroethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of Bromine: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Addition of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders or cancer.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl and nitro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-amine
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the difluoroethyl and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique electronic properties and reactivity patterns not observed in similar compounds.
Biological Activity
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H4BrF2N3O2, with a molecular weight of approximately 256.01 g/mol. The compound features a pyrazole ring with a bromine atom at the 3-position, a nitro group at the 4-position, and a difluoroethyl substituent at the 1-position. These functional groups contribute to its chemical reactivity and biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components such as DNA and proteins. This mechanism is crucial for its antimicrobial effects.
Table 1: Antimicrobial Activity Against Various Pathogens
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through various pathways. The difluoroethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrazole derivatives, this compound was found to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity of this compound can be attributed to its ability to generate reactive intermediates through redox reactions involving the nitro group. These intermediates can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular damage and subsequent therapeutic effects .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Similar Pyrazole Derivatives
Compound Name | Structural Differences | Unique Features |
---|---|---|
4-Bromo-1-(2,2-difluoroethyl)-3-methylpyrazole | Methyl group instead of nitro group | Lacks potential for nitro-reduction reactions |
5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole | Bromine at position 5 instead of 3 | Different reactivity due to position alteration |
4-Bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole | Ethoxymethyl group instead of nitro group | Different reactivity due to ether functionality |
Properties
Molecular Formula |
C5H4BrF2N3O2 |
---|---|
Molecular Weight |
256.01 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)-4-nitropyrazole |
InChI |
InChI=1S/C5H4BrF2N3O2/c6-5-3(11(12)13)1-10(9-5)2-4(7)8/h1,4H,2H2 |
InChI Key |
DTMIUFIPRPBIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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